6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines multiple functional groups, including a nitrophenyl group, a furan ring, a triazole ring, and a thiadiazole ring
Preparation Methods
The synthesis of 6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid or other nitrating agents.
Formation of the triazole ring: This can be accomplished through cycloaddition reactions involving azides and alkynes.
Formation of the thiadiazole ring: This step typically involves the reaction of thiosemicarbazides with appropriate electrophiles.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The furan and triazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid, hydrogen gas, metal hydrides, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole and thiadiazole rings can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 6-[5-(2-nitrophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole and thiadiazole rings but differ in the substituents attached to these rings.
1,3,4-Thiadiazoles: These compounds have a thiadiazole ring but lack the triazole ring, resulting in different chemical and biological properties.
Furan Derivatives: Compounds with a furan ring and various substituents can exhibit similar electronic properties but differ in their biological activities.
The uniqueness of this compound lies in its combination of multiple functional groups, which confer a wide range of chemical and biological properties.
Properties
Molecular Formula |
C19H11N5O3S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-[5-(2-nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H11N5O3S/c25-24(26)14-9-5-4-8-13(14)15-10-11-16(27-15)18-22-23-17(20-21-19(23)28-18)12-6-2-1-3-7-12/h1-11H |
InChI Key |
UURVZGWSURNYSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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